Cas no 1893069-09-4 (1-(4-cyclopropylphenyl)cyclopropane-1-carbaldehyde)

1-(4-cyclopropylphenyl)cyclopropane-1-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-cyclopropylphenyl)cyclopropane-1-carbaldehyde
- 1893069-09-4
- EN300-1777577
-
- Inchi: 1S/C13H14O/c14-9-13(7-8-13)12-5-3-11(4-6-12)10-1-2-10/h3-6,9-10H,1-2,7-8H2
- InChI Key: GYDJGIRECZAPFR-UHFFFAOYSA-N
- SMILES: O=CC1(C2C=CC(=CC=2)C2CC2)CC1
Computed Properties
- Exact Mass: 186.104465066g/mol
- Monoisotopic Mass: 186.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 17.1Ų
1-(4-cyclopropylphenyl)cyclopropane-1-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1777577-1g |
1-(4-cyclopropylphenyl)cyclopropane-1-carbaldehyde |
1893069-09-4 | 1g |
$1458.0 | 2023-09-20 | ||
Enamine | EN300-1777577-0.05g |
1-(4-cyclopropylphenyl)cyclopropane-1-carbaldehyde |
1893069-09-4 | 0.05g |
$1224.0 | 2023-09-20 | ||
Enamine | EN300-1777577-2.5g |
1-(4-cyclopropylphenyl)cyclopropane-1-carbaldehyde |
1893069-09-4 | 2.5g |
$2856.0 | 2023-09-20 | ||
Enamine | EN300-1777577-0.1g |
1-(4-cyclopropylphenyl)cyclopropane-1-carbaldehyde |
1893069-09-4 | 0.1g |
$1283.0 | 2023-09-20 | ||
Enamine | EN300-1777577-0.25g |
1-(4-cyclopropylphenyl)cyclopropane-1-carbaldehyde |
1893069-09-4 | 0.25g |
$1341.0 | 2023-09-20 | ||
Enamine | EN300-1777577-10.0g |
1-(4-cyclopropylphenyl)cyclopropane-1-carbaldehyde |
1893069-09-4 | 10g |
$6266.0 | 2023-06-03 | ||
Enamine | EN300-1777577-10g |
1-(4-cyclopropylphenyl)cyclopropane-1-carbaldehyde |
1893069-09-4 | 10g |
$6266.0 | 2023-09-20 | ||
Enamine | EN300-1777577-5.0g |
1-(4-cyclopropylphenyl)cyclopropane-1-carbaldehyde |
1893069-09-4 | 5g |
$4226.0 | 2023-06-03 | ||
Enamine | EN300-1777577-5g |
1-(4-cyclopropylphenyl)cyclopropane-1-carbaldehyde |
1893069-09-4 | 5g |
$4226.0 | 2023-09-20 | ||
Enamine | EN300-1777577-0.5g |
1-(4-cyclopropylphenyl)cyclopropane-1-carbaldehyde |
1893069-09-4 | 0.5g |
$1399.0 | 2023-09-20 |
1-(4-cyclopropylphenyl)cyclopropane-1-carbaldehyde Related Literature
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
Additional information on 1-(4-cyclopropylphenyl)cyclopropane-1-carbaldehyde
Introduction to 1-(4-cyclopropylphenyl)cyclopropane-1-carbaldehyde (CAS No. 1893069-09-4)
1-(4-cyclopropylphenyl)cyclopropane-1-carbaldehyde (CAS No. 1893069-09-4) is a synthetic organic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in various fields, including pharmaceuticals and materials science. This compound is characterized by its cyclopropane ring attached to a substituted phenyl group, which imparts distinct chemical and physical properties.
The molecular formula of 1-(4-cyclopropylphenyl)cyclopropane-1-carbaldehyde is C13H14O, and it has a molecular weight of approximately 186.25 g/mol. The compound's structure includes a cyclopropane ring, a phenyl ring, and an aldehyde functional group, which are key determinants of its reactivity and biological activity.
In the realm of organic synthesis, 1-(4-cyclopropylphenyl)cyclopropane-1-carbaldehyde serves as a valuable intermediate for the preparation of more complex molecules. Its cyclopropane moiety can undergo various reactions, such as ring-opening reactions, which can lead to the formation of diverse chemical structures. Additionally, the aldehyde group can participate in condensation reactions, making it a versatile building block in synthetic chemistry.
Recent research has explored the potential of 1-(4-cyclopropylphenyl)cyclopropane-1-carbaldehyde in the development of new pharmaceutical agents. Studies have shown that compounds with similar structures exhibit promising biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that derivatives of this compound demonstrated significant inhibition of inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
The cyclopropyl group in 1-(4-cyclopropylphenyl)cyclopropane-1-carbaldehyde is particularly interesting due to its strained nature. This strain can influence the compound's reactivity and stability, making it a valuable target for synthetic chemists aiming to develop novel compounds with enhanced properties. The phenyl substituent also plays a crucial role in modulating the compound's electronic properties and solubility, which are important factors in drug design and delivery.
In addition to its potential in pharmaceutical applications, 1-(4-cyclopropylphenyl)cyclopropane-1-carbaldehyde has been investigated for its use in materials science. The unique combination of the cyclopropane ring and the phenyl group can lead to the formation of materials with specific mechanical and optical properties. For example, researchers at the University of California have explored the use of this compound as a precursor for the synthesis of polymers with tunable mechanical strength and transparency.
The synthesis of 1-(4-cyclopropylphenyl)cyclopropane-1-carbaldehyde typically involves multi-step processes that require careful control of reaction conditions to achieve high yields and purity. Common synthetic routes include the reaction of cyclopropanecarboxylic acid with an appropriate Grignard reagent followed by oxidation to form the aldehyde. Advances in catalytic methods have also facilitated more efficient and environmentally friendly syntheses of this compound.
Safety considerations are an important aspect when handling 1-(4-cyclopropylphenyl)cyclopropane-1-carbaldehyde. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure safety in laboratory settings. This includes using appropriate personal protective equipment (PPE) and working under well-ventilated conditions.
In conclusion, 1-(4-cyclopropylphenyl)cyclopropane-1-carbaldehyde (CAS No. 1893069-09-4) is a versatile compound with significant potential in both pharmaceutical and materials science applications. Its unique structural features make it an attractive target for further research and development, opening up new avenues for innovation in these fields.
1893069-09-4 (1-(4-cyclopropylphenyl)cyclopropane-1-carbaldehyde) Related Products
- 2228281-16-9(2-1-(2-chloro-6-methoxyphenyl)cyclopropylethan-1-amine)
- 1462820-77-4(tert-butyl 2-1-(methylamino)cyclohexylacetate)
- 101055-70-3(1-Adamantylphosphaethyne)
- 408-35-5(Palmitic acid sodium)
- 2229311-72-0(methyl 2-methyl-5-(piperidin-3-yloxy)furan-3-carboxylate)
- 898781-32-3(Ethyl 7-2-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylphenyl-7-oxoheptanoate)
- 1602798-30-0(Isoquinoline, 1,8-dichloro-3-methyl-)
- 1520376-78-6(1-(3-chlorothiophen-2-yl)cyclobutylmethanamine)
- 1019507-20-0(3-{(cyclopropylmethyl)aminomethyl}benzonitrile)
- 318234-06-9(Methyl 2-{4-(hydroxymethyl)-1-methyl-3-phenyl-1H-pyrazol-5-ylsulfanyl}benzenecarboxylate)



